GNF2133 vs. GNF4877: >8,000‑Fold Selectivity Over GSK3β Eliminates a Known Dual‑Inhibition Liability
GNF2133 was optimized to eliminate GSK3β inhibitory activity, a property that distinguishes it from earlier dual DYRK1A/GSK3β inhibitors such as GNF4877. GNF2133 exhibits an IC₅₀ of 0.0062 µM against DYRK1A and >50 µM against GSK3β, yielding a selectivity ratio of >8,064‑fold . In contrast, GNF4877 inhibits GSK3β with an IC₅₀ of 16 nM (0.016 µM), representing only a 2.7‑fold selectivity window over its DYRK1A IC₅₀ of 6 nM [1].
| Evidence Dimension | Selectivity ratio: DYRK1A vs. GSK3β IC₅₀ |
|---|---|
| Target Compound Data | DYRK1A IC₅₀ = 0.0062 µM; GSK3β IC₅₀ >50 µM |
| Comparator Or Baseline | GNF4877: DYRK1A IC₅₀ = 6 nM (0.006 µM); GSK3β IC₅₀ = 16 nM (0.016 µM) |
| Quantified Difference | Selectivity window >8,064‑fold for GNF2133 vs. 2.7‑fold for GNF4877 |
| Conditions | In vitro kinase inhibition assay (recombinant DYRK1A and GSK3β enzymes) |
Why This Matters
GSK3β inhibition is considered a potential long‑term treatment liability; GNF2133's >8,000‑fold selectivity window provides a cleaner tool for isolating DYRK1A‑specific effects in β‑cell proliferation studies, whereas GNF4877 introduces confounding GSK3β‑mediated activity at nanomolar concentrations.
- [1] Liu YA, Jin Q, Ding Q, et al. A Dual Inhibitor of DYRK1A and GSK3β for β‑Cell Proliferation: Aminopyrazine Derivative GNF4877. ChemMedChem. 2020;15(16):1562-1570. PMID: 32613743. View Source
